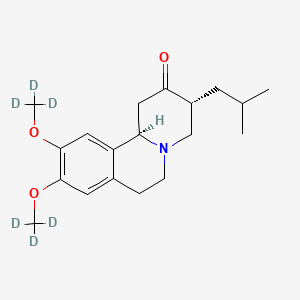

Tetrabenazine-d6

説明

Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor primarily used for the symptomatic treatment of hyperkinetic movement disorders such as chorea associated with Huntington’s disease . It was first approved by the U.S. Food and Drug Administration in 2008 for this purpose . Tetrabenazine works by depleting monoamines like dopamine, serotonin, norepinephrine, and histamine from nerve cells, which helps control involuntary body movements .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tetrabenazine involves multiple steps. One common method includes the following steps :

Formation of Tetramethyl Methane Diamine: This is achieved by reacting a dimethylamine aqueous solution with a formaldehyde aqueous solution.

Amine Methylation: The tetramethyl methane diamine is dissolved in an organic solvent, followed by the addition of acetyl chloride and 5-methyl-2-hexanone.

Cyclization: The intermediate product is then reacted with 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride to obtain tetrabenazine.

Industrial Production Methods: Industrial production of tetrabenazine often involves optimizing reaction conditions to improve yield and selectivity. For instance, the use of a ruthenium catalyst and blue LED irradiation has been reported to produce tetrabenazine in moderate yield .

化学反応の分析

反応の種類: テトラベナジンは、以下を含むさまざまな化学反応を受けます。

酸化: さまざまな代謝産物を形成するために酸化される可能性があります。

還元: 還元反応は、その官能基を変更する可能性があります。

置換: 置換反応は、その構造にさまざまな置換基を導入することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。

置換: さまざまなハロゲン化剤を置換反応に使用できます。

主要な生成物: これらの反応から生成される主要な生成物には、テトラベナジンのさまざまな代謝産物と誘導体、例えばデウテトラベナジンが含まれます .

4. 科学研究への応用

化学: VMAT2阻害剤を研究するためのモデル化合物として使用されます。

生物学: テトラベナジンは、神経伝達物質の調節とシナプス伝達を研究するために使用されます。

医学: 主に、ハンチントン病、トゥレット症候群、遅発性ジスキネジアなどの過剰運動性運動障害の治療に使用されます。

産業: テトラベナジンとその誘導体は、神経疾患の早期発見のための診断ツールの開発に使用されます。

科学的研究の応用

Clinical Applications

1. Treatment of Huntington's Disease

Tetrabenazine-d6 has been primarily developed for the treatment of chorea associated with Huntington's disease. Clinical studies have demonstrated that tetrabenazine effectively reduces chorea severity. A pivotal study evaluated its long-term safety and effectiveness, showing significant improvements in chorea scores among participants treated with doses up to 200 mg/day over extended periods . The drug works by selectively depleting monoamines in the central nervous system through reversible binding to the vesicular monoamine transporter type 2 (VMAT2) .

2. Hyperkinetic Movement Disorders

Beyond Huntington's disease, this compound is also investigated for other hyperkinetic movement disorders such as tardive dyskinesia and dystonia. In a double-blind crossover trial involving patients with various hyperkinetic disorders, significant improvements were noted in symptoms across multiple conditions . The drug’s mechanism of action—depleting dopamine—has made it a valuable option for managing these disorders.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound has shown advantages over its non-deuterated counterpart. Studies indicate that deuteration leads to reduced metabolic degradation and prolonged circulation time in the bloodstream, which may enhance therapeutic outcomes . Specifically, this compound exhibits:

- Increased Stability : The presence of deuterium reduces metabolic clearance rates, allowing for sustained drug levels.

- Improved Dosage Flexibility : Higher effective doses can be administered without proportionate increases in side effects due to slower metabolism .

Diagnostic Applications

1. Positron Emission Tomography (PET) Imaging

Recent research has introduced this compound as a novel radioligand for PET imaging, specifically targeting VMAT2. This application is particularly promising for diagnosing Parkinson's disease. The deuterated form enhances tracer stability, leading to improved imaging quality and sensitivity in detecting changes in VMAT2 expression levels associated with neurodegenerative diseases .

2. Monitoring Disease Progression

The ability of this compound to provide clearer imaging results allows clinicians to monitor disease progression more effectively and tailor treatment plans based on precise assessments . This capability is crucial for optimizing therapeutic strategies in conditions like Parkinson’s disease and Huntington’s disease.

Case Study 1: Efficacy in Huntington's Disease

A long-term open-label extension study involving patients who had previously participated in double-blind trials showed sustained efficacy of this compound over 80 weeks. Patients demonstrated significant reductions in chorea scores without major adverse effects, confirming its safety profile over extended use .

Case Study 2: PET Imaging in Parkinson's Disease

In a first-in-human study utilizing D6-[18F]FP-(+)-DTBZ as a PET tracer, researchers found that this compound provided enhanced imaging capabilities compared to traditional tracers. The study highlighted its potential for better assessing VMAT2 levels and monitoring treatment responses in Parkinson’s patients .

作用機序

テトラベナジンは、小胞性モノアミン輸送体2(VMAT2)を阻害することによって作用します 。 この阻害は、ドーパミン、セロトニン、ノルエピネフリン、ヒスタミンなどの神経伝達物質がシナプス小胞への輸送を阻害し、神経細胞におけるそれらの枯渇につながります 。 神経伝達物質レベルのこの低下は、過剰運動性障害に関連する不随意的な動きを制御するのに役立ちます .

類似の化合物:

デウテトラベナジン: 作用時間が長く、副作用が少なくなる可能性のある、テトラベナジンの重水素標識誘導体

バルベナジン: 遅発性ジスキネジアの治療に使用される別のVMAT2阻害剤。

比較:

デウテトラベナジン対テトラベナジン: デウテトラベナジンは、テトラベナジンと比較して、半減期が長く、耐容性が向上している可能性があります

バルベナジン対テトラベナジン: どちらもVMAT2阻害剤ですが、バルベナジンは遅発性ジスキネジアの治療に特異的に承認されているのに対し、テトラベナジンはより幅広い過剰運動性障害に使用されます。

テトラベナジンは、さまざまな過剰運動性運動障害の治療におけるその広範な使用と、神経伝達物質の調節の理解のための科学研究におけるその役割により、際立っています。

類似化合物との比較

Deutetrabenazine: A deuterium-labeled derivative of tetrabenazine with a longer duration of action and potentially fewer side effects

Valbenazine: Another VMAT2 inhibitor used for treating tardive dyskinesia.

Comparison:

Deutetrabenazine vs. Tetrabenazine: Deutetrabenazine has a longer half-life and may have a better tolerability profile compared to tetrabenazine

Valbenazine vs. Tetrabenazine: Both are VMAT2 inhibitors, but valbenazine is specifically approved for tardive dyskinesia, whereas tetrabenazine is used for a broader range of hyperkinetic disorders.

Tetrabenazine stands out due to its extensive use in treating various hyperkinetic movement disorders and its role in scientific research for understanding neurotransmitter regulation.

生物活性

Tetrabenazine-d6 is a deuterated derivative of tetrabenazine, a drug primarily used to treat movement disorders such as chorea associated with Huntington's disease and tardive dyskinesia. This article explores the biological activity of this compound, its mechanism of action, therapeutic applications, and relevant research findings.

Tetrabenazine functions as a vesicular monoamine transporter (VMAT) inhibitor , specifically targeting VMAT2. This inhibition leads to a decrease in the storage and release of monoamines, particularly dopamine, from presynaptic vesicles into the synaptic cleft. The result is a reduction in dopaminergic signaling, which is beneficial in conditions characterized by excessive dopaminergic activity, such as chorea and dyskinesias.

Pharmacokinetics and Metabolism

This compound undergoes similar metabolic pathways as its non-deuterated counterpart. It is rapidly converted into active metabolites, primarily α-HTBZ (alpha-dihydrotetrabenazine) and β-HTBZ (beta-dihydrotetrabenazine), through carbonyl reductase enzymes. These metabolites are then further processed by cytochrome P450 enzymes, mainly CYP2D6, leading to various glucuronide conjugates that are excreted from the body .

Huntington's Disease

This compound has been shown to effectively reduce chorea in patients with Huntington's disease. In clinical studies, it has demonstrated significant improvements in motor symptoms and quality of life for patients suffering from this condition.

- Case Study : In an open-label pilot study involving ten patients with levodopa-induced dyskinesias (LIDs), administration of tetrabenazine resulted in a reduction of LIDs by up to 45%, indicating its efficacy in managing motor symptoms associated with Parkinson's disease as well .

Tardive Dyskinesia

Tetrabenazine has also been evaluated for its potential use in treating tardive dyskinesia. Small trials suggest that it may alleviate symptoms in patients unresponsive to other treatments, although larger studies are needed to confirm these findings .

Clinical Trials

Recent studies have focused on comparing adherence rates between tetrabenazine and its deuterated form, deutetrabenazine. Findings indicate that patients on deutetrabenazine exhibit higher adherence rates and lower discontinuation rates compared to those on tetrabenazine .

| Study | Population | Treatment | Outcome |

|---|---|---|---|

| Brusa et al. (2013) | 10 PD patients | Tetrabenazine | 45% reduction in LIDs |

| Real-world analysis (2021) | HD patients | Tetrabenazine vs Deutetrabenazine | Higher adherence for deutetrabenazine |

Safety Profile

While this compound is generally well tolerated, it is associated with several side effects, including depression, parkinsonism, and sedation. Monitoring is recommended for patients receiving higher doses or those who are poor metabolizers of CYP2D6 substrates .

特性

IUPAC Name |

9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJIEFSOBYUXJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501127442 | |

| Record name | 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501127442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetrabenazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble, Sparingly soluble in water, Soluble in ethanol, 3.61e-01 g/L | |

| Record name | Tetrabenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrabenazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetrabenazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Tetrabenazine is a reversible human vesicular monoamine transporter type 2 inhibitor (Ki = 100 nM). It acts within the basal ganglia and promotes depletion of monoamine neurotransmitters serotonin, norepinephrine, and dopamine from stores. It also decreases uptake into synaptic vesicles. Dopamine is required for fine motor movement, so the inhibition of its transmission is efficacious for hyperkinetic movement. Tetrabenazine exhibits weak in vitro binding affinity at the dopamine D2 receptor (Ki = 2100 nM)., ... Pharmacology studies demonstrate that betrabenzaine reversibly inhibits the activity of vesicular monoamine transporter 2, resulting in depletion of central dopamine. ... | |

| Record name | Tetrabenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrabenazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Prisms from methanol | |

CAS No. |

718635-93-9, 58-46-8 | |

| Record name | 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=718635-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TETRABENAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TETRABENAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501127442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabenazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrabenazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetrabenazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

126-129 °C, Crystals. MP: 208-210 °C. Soluble in hot water; practically insoluble in acetone. UV max (alcohol): 230, 284 nm (epsilon 7780, 3820) /Tetrabenazine hydrochloride/, Bitter crystals. Sensitive to light. MP: 126-130 °C. Sparingly soluble in water, soluble in alcohol, practically insoluble in ether /Tetrabenazine methanesulfonate/, 128 °C | |

| Record name | Tetrabenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrabenazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetrabenazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: How does deutetrabenazine interact with its target, VMAT2?

A1: Deutetrabenazine, like its parent compound tetrabenazine, reversibly binds to VMAT2 [, ]. VMAT2 is responsible for packaging monoamines, such as dopamine, into synaptic vesicles for release into the synapse. By inhibiting VMAT2, deutetrabenazine reduces the concentration of dopamine available for release in the synapse [, , ].

Q2: What are the downstream effects of deutetrabenazine's inhibition of VMAT2?

A2: By reducing dopamine levels in the synapse, deutetrabenazine helps to regulate neuronal signaling in brain regions associated with movement control. This mechanism is believed to be responsible for its therapeutic effect in reducing chorea associated with Huntington's disease and involuntary movements in tardive dyskinesia [, , , ].

Q3: How does the pharmacokinetic profile of deutetrabenazine differ from that of tetrabenazine?

A3: Deutetrabenazine is characterized by a longer half-life, reduced peak-to-trough fluctuations, and lower peak plasma concentrations of its active metabolites (deuterated α-dihydrotetrabenazine and β-dihydrotetrabenazine) compared with tetrabenazine []. This allows for twice-daily dosing of deutetrabenazine, potentially improving patient adherence [, ].

Q4: Does food affect the absorption of deutetrabenazine?

A4: Food does not significantly affect the overall exposure (AUC) of the active metabolites of deutetrabenazine []. While peak concentration (Cmax) may be moderately increased by food, it remains lower than that of tetrabenazine [].

Q5: What evidence supports the efficacy of deutetrabenazine in treating chorea associated with Huntington's disease?

A5: In the First-HD study, a randomized, double-blind, placebo-controlled trial, deutetrabenazine demonstrated statistically significant improvements in chorea scores compared with placebo in patients with Huntington's disease []. These findings were further supported by improvements in patient-reported and clinician-rated global impressions of change [].

Q6: Has deutetrabenazine demonstrated efficacy in treating tardive dyskinesia?

A6: Two pivotal clinical trials, ARM-TD and AIM-TD, investigated the efficacy of deutetrabenazine in treating tardive dyskinesia [, ]. Both studies showed statistically significant reductions in involuntary movements as measured by the Abnormal Involuntary Movement Scale (AIMS) compared to placebo [, ]. Clinicians also observed significant improvements in TD symptoms [].

Q7: What data is available on the long-term safety and tolerability of deutetrabenazine?

A7: Open-label extension studies (e.g., ARC-HD for HD and a 3-year OLE for TD) have provided insights into the long-term safety and tolerability of deutetrabenazine [, ]. These studies suggest that long-term treatment with deutetrabenazine is generally well-tolerated, with a safety profile consistent with the shorter-term, placebo-controlled trials [, , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。